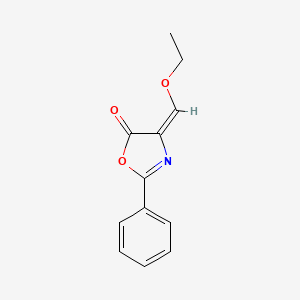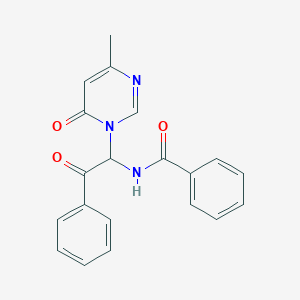
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is a 1,3-oxazole compound characterized by a phenyl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position . This compound is known for its use as a chemical allergen in immunological experiments, particularly for studies on delayed-type hypersensitivity .
Aplicaciones Científicas De Investigación
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one has a wide range of scientific research applications:
Métodos De Preparación
The synthesis of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-phenyl-2-oxazolin-5-one with ethyl formate in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C.
Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium ethoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one involves its role as a haptenizing agent. When introduced into biological systems, it binds to proteins, forming hapten-protein complexes. These complexes are recognized by the immune system, leading to an inflammatory response . The compound primarily targets immune cells, activating pathways involved in hypersensitivity reactions .
Comparación Con Compuestos Similares
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one can be compared with other similar compounds, such as:
2-Phenyl-4-piperonylidene-2-oxazolin-5-one: This compound has a piperonylidene group instead of an ethoxymethylene group, leading to different reactivity and applications.
2-Phenyl-4-veratrylidene-2-oxazolin-5-one: The veratrylidene group imparts unique properties, making it suitable for different synthetic applications.
4-Benzylidene-2-phenyl-2-oxazolin-5-one: The benzylidene group provides distinct chemical behavior compared to the ethoxymethylene group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical properties and applications.
Propiedades
Número CAS |
57784-65-3 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
(4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
Clave InChI |
SJHPCNCNNSSLPL-CSKARUKUSA-N |
SMILES isomérico |
CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |
SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
SMILES canónico |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
| 15646-46-5 | |
Pictogramas |
Irritant |
Sinónimos |
2-Phenyl-4-(ethoxymethylene)oxazol-5-one 4 Ethoxymethylene 2 phenyloxazolone 4-Ethoxymethylene-2-phenyloxazolone Oxazolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)
![N-(1,3-benzothiazol-2-yl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225201.png)
![Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate](/img/structure/B1225202.png)
![N-(4-ethoxyphenyl)-4-[[4-(methylthio)phenyl]sulfonylamino]benzenesulfonamide](/img/structure/B1225204.png)
![4-Amino-2-[[4-(1-azepanylsulfonyl)phenyl]-oxomethyl]isoindole-1,3-dione](/img/structure/B1225205.png)
![ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B1225207.png)

![4-Amino-3-(2-furanyl)thieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B1225210.png)


![3-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B1225218.png)

![2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate](/img/structure/B1225223.png)

